Physicochemical Profiling of 4'-Nitro[1,1'-biphenyl]-3-carboxylic Acid
Physicochemical Profiling of 4'-Nitro[1,1'-biphenyl]-3-carboxylic Acid
Technical Guide for Research & Development
Executive Summary
4'-Nitro[1,1'-biphenyl]-3-carboxylic acid (CAS 729-01-1 ) is a critical biaryl scaffold used primarily in medicinal chemistry as an intermediate for thrombopoietin (TPO) receptor agonists (e.g., Eltrombopag analogs) and antimicrobial agents. Often referred to in commercial catalogs simply as "4-Nitrobiphenyl-3-carboxylic acid," this molecule features a biphenyl core with a carboxylic acid at the meta position of one ring and a nitro group at the para position of the distal ring.
This guide provides a comprehensive physicochemical profile, synthesis protocols, and handling standards designed for researchers optimizing lead compounds or developing scale-up processes.
Chemical Identity & Structural Analysis
Precise structural identification is paramount due to the potential for regioisomer confusion (e.g., with 4-nitro-3-biphenylcarboxylic acid where substituents are on the same ring). The commercially relevant isomer is the 4'-nitro derivative.[1]
| Parameter | Specification |
| IUPAC Name | 4'-Nitro[1,1'-biphenyl]-3-carboxylic acid |
| Common Name | 3-(4-Nitrophenyl)benzoic acid |
| CAS Registry Number | 729-01-1 |
| Molecular Formula | C₁₃H₉NO₄ |
| Molecular Weight | 243.22 g/mol |
| SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)[O-] |
| InChI Key | ZWQRSJSVYWEXHN-UHFFFAOYSA-N |
| Structural Features | [2][3][4][5][6] • Biphenyl Core: Provides rigidity and hydrophobic bulk.• Carboxylic Acid (C-3): H-bond donor/acceptor; ionizable center.• Nitro Group (C-4'): Strong electron-withdrawing group (EWG); metabolic handle (reducible to amine). |
Physicochemical Properties
Understanding the solid-state and solution-phase behavior of this intermediate is essential for formulation and assay development.
Solid-State Properties
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Appearance: Off-white to tan crystalline powder.
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Melting Point: High melting point range, typically >210°C (predicted based on structural analogs like biphenyl-4-carboxylic acid, MP ~225°C). The rigidity of the biphenyl system combined with intermolecular hydrogen bonding of the carboxylic acid dimer stabilizes the crystal lattice.
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Polymorphism: Potential exists due to the rotational freedom around the C1-C1' bond, though the energy barrier is low.
Solution Properties & Ionization
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Solubility Profile:
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Water: Insoluble (< 0.1 mg/mL) at neutral/acidic pH due to the lipophilic biphenyl core.
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Organic Solvents: Soluble in DMSO (> 50 mg/mL), DMF, and hot Ethanol.
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Aqueous Base: Soluble in 0.1 M NaOH or Na₂CO₃ (forming the carboxylate salt).
-
-
Acid Dissociation Constant (pKa):
-
Predicted pKa: ~3.9 – 4.1
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Mechanistic Insight: The pKa is slightly lower than benzoic acid (4.20). The 4-nitrophenyl group at the meta position acts as an electron-withdrawing substituent (Hammett
for phenyl, enhanced by the nitro group), stabilizing the carboxylate anion via inductive effects.
-
Lipophilicity
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LogP (Octanol/Water): 3.4 ± 0.2 (Predicted).
-
LogD (pH 7.4): ~0.5 – 1.0 (Significantly lower due to ionization of the carboxylic acid).
-
Implication: At physiological pH, the molecule exists primarily as a mono-anion, improving aqueous solubility compared to its neutral form, but membrane permeability may be passive-limited.
Synthesis & Purification Protocols
The most robust synthesis route utilizes the Suzuki-Miyaura cross-coupling reaction. This method offers high regio-fidelity compared to direct nitration of biphenyl-3-carboxylic acid, which yields complex isomeric mixtures.
Experimental Workflow (Suzuki Coupling)
Reaction: 3-Carboxybenzeneboronic acid + 1-Bromo-4-nitrobenzene
Protocol Steps:
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Reagent Loading: In a round-bottom flask, charge 1-Bromo-4-nitrobenzene (1.0 eq), 3-Carboxybenzeneboronic acid (1.1 eq), and Potassium Carbonate (3.0 eq).
-
Solvent System: Add a mixture of Toluene/Ethanol/Water (4:4:1 ratio). Why? This biphasic system ensures solubility of both the organic halides and the inorganic base.
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Degassing: Sparge with Nitrogen or Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.
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Catalyst Addition: Add Pd(PPh₃)₄ (1-3 mol%).
-
Reflux: Heat to reflux (~80-90°C) for 12–24 hours under inert atmosphere.
-
Workup (Acid-Base Purification):
-
Cool reaction to room temperature.[1]
-
Filtration: Remove insoluble palladium residues.
-
Extraction: Dilute with water. Wash with Ethyl Acetate (removes unreacted bromide and non-acidic impurities). Discard organic layer.
-
Precipitation: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate as a solid.
-
Isolation: Filter the solid, wash with water, and dry under vacuum.
-
Visualization: Synthesis Logic
Caption: Logical flow for the regioselective synthesis and purification of CAS 729-01-1 via Suzuki coupling.
Analytical Characterization
Validation of the structure requires confirming the presence of both the carboxylic acid and the nitro group, as well as the biphenyl connectivity.
Proton NMR (¹H NMR) - DMSO-d₆
- 13.20 ppm (1H, bs): Carboxylic acid -OH (Exchangeable).
- 8.36 – 8.29 ppm (3H, m): Overlapping signals from the aromatic ring protons adjacent to the nitro group (AA'BB' system part) and the proton ortho to the carboxylic acid (C-2).
- 8.07 – 8.01 ppm (4H, m): Remaining aromatic protons.
- 7.69 ppm (1H, d): Proton at C-6 position (coupling with C-5).
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Interpretation: The downfield shift of the protons ortho to the nitro group (~8.3 ppm) is characteristic of electron-deficient aromatic rings.
Mass Spectrometry (ESI-MS)
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Negative Mode (ESI-):
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[M-H]⁻: m/z 242.05. (Dominant peak due to carboxylic acid deprotonation).
-
-
Positive Mode (ESI+):
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[M+H]⁺: m/z 244.06.
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Fragment 198 m/z: Loss of -COOH group (decarboxylation).
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Applications in Drug Development
This molecule serves as a versatile "Building Block" in medicinal chemistry.
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TPO Receptor Agonists: The biphenyl-carboxylic acid scaffold mimics the acidic pharmacophore found in thrombopoietin mimetics (e.g., Eltrombopag precursors). The acid group often chelates metal ions (Zn²⁺) in the receptor active site.
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Antibacterial Agents: 4'-substituted biphenyl-3-carboxylic acids have shown efficacy against Gram-positive bacteria by inhibiting bacterial cell division proteins (e.g., FtsZ inhibitors).
-
Reduction Precursor: The nitro group is readily reduced (Fe/HCl or H₂/Pd) to an amine, allowing for further derivatization (amide coupling, urea formation) to expand SAR (Structure-Activity Relationship) libraries.
Safety & Handling
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GHS Classification: Irritant (Skin/Eye).
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use standard PPE (gloves, goggles). Avoid dust formation.[7]
-
Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.
References
-
PubChem. 4'-Nitrobiphenyl-3-carboxylic acid (Compound). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. General Procedure for Suzuki Coupling (Adapted). Org. Synth. 2007, 84, 137. Available at: [Link]
- Google Patents.Inhibitors of Protein Isoprenyl Transferases (WO1998050029A1). (Describes synthesis and use of the intermediate).
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4'-(methoxycarbonyl)-3-nitro-[1,1'-biphenyl]-4-carboxylic acid - C15H11NO6 | CSSB00150702144 [chem-space.com]
- 3. WO1998050029A1 - Inhibitors of protein isoprenyl transferases - Google Patents [patents.google.com]
- 4. WO1998050029A1 - Inhibitors of protein isoprenyl transferases - Google Patents [patents.google.com]
- 5. WO1998050029A1 - Inhibitors of protein isoprenyl transferases - Google Patents [patents.google.com]
- 6. General description, Danish Environmental Protection Agency [www2.mst.dk]
- 7. tnjchem.com [tnjchem.com]
